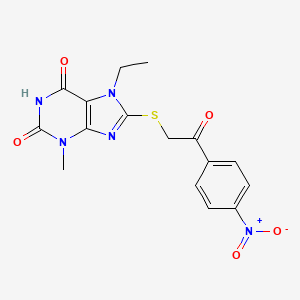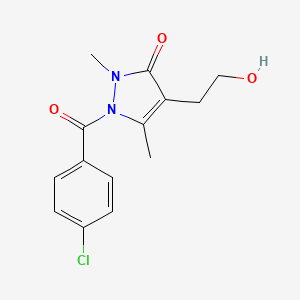![molecular formula C11H9F3N4O2S2 B2634082 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 839693-07-1](/img/structure/B2634082.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE, has the linear formula C11H9F3N4OS2 . It has a molecular weight of 334.344 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a trifluoromethoxy group attached to a phenyl ring .
Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been reported, similar compounds have shown urease inhibitory activities . The compounds interact well with the active site of the urease enzyme .
Scientific Research Applications
Synthesis and Evaluation of Derivatives
A study focused on the synthesis and evaluation of thiophene analogues of carcinogens, including compounds related to the specified chemical structure. These compounds were synthesized and evaluated for potential carcinogenicity using in vitro assays. The results indicated potential carcinogenicity but also suggested that their chemical and biological behavior might limit their capability to elicit tumors in vivo (Ashby et al., 1978).
Heterocyclic Compound Stability and Bioactivity
Quinazoline and its derivatives, including structures similar to the specified chemical compound, are highlighted for their stability and versatility in medicinal chemistry. These derivatives have been synthesized and demonstrated significant antibacterial activity, showcasing their potential as medicinal agents. The stability of these compounds is crucial for their development and bioavailability, which is a critical aspect of medicinal chemistry (Tiwary et al., 2016).
Sulfonamide-Based Drug Development
The sulfonamide moiety, a part of many clinically used drugs, is integral in various therapeutic areas, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Research indicates the continuous development of novel drugs incorporating this group, highlighting the importance of sulfonamide derivatives in medicinal chemistry. The review points towards the potential of these compounds in developing selective antiglaucoma drugs, antitumor agents, and diagnostic tools, suggesting a promising future for this structural motif in drug development (Carta et al., 2012).
Role in Environmental Toxicology
Advanced oxidation processes (AOPs) have been used to treat acetaminophen (ACT) in the aqueous medium, leading to the generation of various by-products. A study reviewed these by-products, their biotoxicity, and proposed degradation pathways, using the Fukui function to predict the most reactive sites in the ACT molecule. The findings contribute to enhancing the degradation of compounds like ACT by AOP systems, highlighting the environmental impact and significance of these chemical compounds in environmental toxicology (Qutob et al., 2022).
Pharmacological Scaffolds for Drug Development
The pharmacological scaffold of thiadiazole, related to the specified compound, is emphasized for its potential in leishmanicidal and antimalarial activities. The development of drug-resistant strains has necessitated the exploration of novel drugs in this area. Thiadiazole derivatives have shown promising activity against these diseases, signifying their importance in medicinal chemistry and the potential for developing new therapeutic agents (Tahghighi & Babalouei, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . This enzyme is critical for the survival of certain bacteria, including Helicobacter pylori .
Mode of Action
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide interacts with the active site of the urease enzyme, inhibiting its activity . The compound’s interaction with the enzyme’s active site prevents the conversion of urea to ammonia and carbon dioxide, a process that is essential for the survival of certain bacteria .
Biochemical Pathways
The inhibition of urease by 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide affects the urea cycle, a biochemical pathway that produces ammonia and carbon dioxide from urea . The inhibition of this pathway disrupts the pH balance within the bacterial cell, which is essential for the survival of Helicobacter pylori .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide’s action include the inhibition of urease activity, disruption of the urea cycle, and alteration of the pH balance within the bacterial cell . These effects can lead to the death of bacteria that rely on urease for survival, such as Helicobacter pylori .
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2S2/c12-11(13,14)20-7-3-1-6(2-4-7)16-8(19)5-21-10-18-17-9(15)22-10/h1-4H,5H2,(H2,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSSLKAZQWHHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2634000.png)
![1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2634001.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide](/img/structure/B2634002.png)
![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2634004.png)


![3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide](/img/structure/B2634011.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634012.png)
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2634014.png)
![N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2634015.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2634016.png)
![ethyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2634017.png)
